1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine
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Overview
Description
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine is an organic compound characterized by the presence of two trifluoromethoxyphenyl groups attached to a dimethylamine core. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines. This reaction is carried out under controlled conditions to ensure high yields and purity of the final product . The reaction conditions often include the use of solvents such as acetonitrile and purified water, with the reaction mixture being subjected to high-performance liquid chromatography (HPLC) for purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of advanced analytical techniques, such as HPLC and UV spectrometry, ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Scientific Research Applications
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can lead to various physiological effects, including anti-inflammatory and antihypertensive activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[4-(trifluoromethoxy)phenyl]urea: Similar in structure but contains a urea group instead of a dimethylamine group.
4-(Trifluoromethoxy)phenyl isocyanate: A precursor used in the synthesis of the target compound.
N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide: Another compound containing the trifluoromethoxyphenyl group, studied for its biological activities.
Uniqueness
1,3-Bis[4-(trifluoromethoxy)phenyl]dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit soluble epoxide hydrolase, for example, sets it apart from other similar compounds and makes it a valuable tool in both research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]-N-[[4-(trifluoromethoxy)phenyl]methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F6NO2/c17-15(18,19)24-13-5-1-11(2-6-13)9-23-10-12-3-7-14(8-4-12)25-16(20,21)22/h1-8,23H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNLRWXQEIJNFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)OC(F)(F)F)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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